molecular formula C9H13N3 B7540856 N-(cyclobutylmethyl)pyrimidin-2-amine

N-(cyclobutylmethyl)pyrimidin-2-amine

Cat. No.: B7540856
M. Wt: 163.22 g/mol
InChI Key: OVZJNXSSIRNLCI-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)pyrimidin-2-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds featuring the pyrimidin-2-amine core are frequently explored as kinase inhibitors due to their ability to form key hydrogen bond interactions with enzyme targets . This specific derivative, with its cyclobutylmethyl moiety, may offer a unique profile for modulating a compound's physicochemical properties and binding affinity. Pyrimidin-2-amine derivatives are actively investigated for their potential in developing therapeutics for various conditions. Research indicates that similar structures serve as potent and selective inhibitors of kinases like PLK4, a master regulator of centriole duplication considered a candidate anticancer target . Other analogs are developed as highly selective JAK2 inhibitors for treating myeloproliferative neoplasms , or as microtubule-stabilizing agents for neurodegenerative conditions . The cyclobutyl group is a feature of interest in drug design, with several FDA-approved drugs incorporating this structure to fine-tune metabolic stability and target engagement . As a building block, this compound provides researchers with a versatile intermediate for synthesizing more complex molecules. It can be utilized in cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce diverse aromatic systems . Please Note: This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for safe handling and storage guidelines. Typical storage recommendations for similar compounds include sealing the product and storing it in a cool, dry place, such as at 4 to 8 °C .

Properties

IUPAC Name

N-(cyclobutylmethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-3-8(4-1)7-12-9-10-5-2-6-11-9/h2,5-6,8H,1,3-4,7H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZJNXSSIRNLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes:

    Condensation Reaction: Starting with appropriate amidines and β-dicarbonyl compounds.

    Cyclization: Formation of the pyrimidine ring.

    Substitution: Introduction of the cyclobutylmethyl group.

For instance, benzylidene acetones and ammonium thiocyanates can be used as starting materials, followed by steps like ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable reactions under controlled conditions to ensure high yield and purity. These methods may include:

    Batch Processing: For small to medium-scale production.

    Continuous Flow Processing: For large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Utilizing halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

N-(cyclobutylmethyl)pyrimidin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit enzymes like protein kinases, which play crucial roles in cell signaling and proliferation . This inhibition can lead to antiproliferative effects, making such compounds potential candidates for anticancer therapies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrimidin-2-amine derivatives vary widely in substituent patterns, influencing their physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
N-(cyclobutylmethyl)pyrimidin-2-amine Cyclobutylmethyl at N-position C₉H₁₂N₃ 162.21* Moderate steric bulk; potential for enhanced metabolic stability
N-Cyclobutyl-N,5-dimethylpyrimidin-2-amine Cyclobutyl and methyl groups at N- and C5-positions C₁₀H₁₅N₃ 177.25 Increased lipophilicity; dual substitution may affect kinase selectivity
N-(3-Methylphenyl)pyrimidin-2-amine 3-Methylphenyl at N-position C₁₁H₁₁N₃ 185.23 Aromatic substituent enhances π-π interactions; common in kinase inhibitors
4-(2,4-Dimethylthiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine Thiazole and CF₃-phenyl groups C₁₆H₁₃F₃N₄S 350.36 Electron-withdrawing groups improve target affinity; used in CDK4/6 inhibition
N-[(Furan-2-yl)methyl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine Furan and methoxyphenyl groups C₁₇H₁₄F₃N₃O₂ 349.31 Electron-donating methoxy group enhances solubility

*Calculated based on formula C₉H₁₂N₃.

Key Observations :

  • Cycloalkyl vs.
  • Electron-Withdrawing Groups : Compounds with trifluoromethyl (CF₃) or thiazole moieties (e.g., C₁₆H₁₃F₃N₄S) exhibit higher molecular weights and enhanced target affinity due to dipole interactions .
  • Solubility Modifiers : Methoxy (C₁₇H₁₄F₃N₃O₂) or pyridyl substituents (e.g., 4-(pyridin-4-yl)pyrimidin-2-amine) improve aqueous solubility, critical for oral bioavailability .

Physicochemical Properties

Data from synthesized analogs reveal trends in stability and solubility:

  • Melting Points : N-aryl derivatives (e.g., N-(3-chlorophenyl)pyrimidin-2-amine) exhibit higher melting points (>150°C) due to crystalline packing from aromatic stacking, whereas alkyl-substituted analogs (e.g., N-cyclopentyl derivatives) show lower melting points (~100–120°C) .
  • Lipophilicity (LogP) : Cyclobutylmethyl-substituted compounds likely have LogP values between 2.5–3.5, balancing membrane permeability and solubility. In contrast, CF₃-substituted analogs (e.g., C₁₆H₁₃F₃N₄S) have higher LogP (>4.0), favoring target binding but risking metabolic instability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(cyclobutylmethyl)pyrimidin-2-amine, and how can reaction conditions be systematically optimized?

  • Methodology : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between pyrimidin-2-amine derivatives and cyclobutylmethyl halides. Key parameters include solvent polarity (e.g., DMF or THF), temperature (80–120°C), and base selection (e.g., K₂CO₃ or Cs₂CO₃) to enhance nucleophilicity. Optimization can be guided by Design of Experiments (DOE) to evaluate interactions between variables .
  • Comparative Data : Similar compounds (e.g., N-(pyridin-2-ylmethyl)pyrimidin-2-amine) show higher yields in polar aprotic solvents with microwave-assisted heating (70% yield vs. 45% conventional heating) .

Q. How can spectroscopic techniques (NMR, HRMS) and X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish cyclobutyl protons (δ ~2.5–3.5 ppm) and pyrimidine protons (δ ~8.0–9.0 ppm).
  • HRMS : Confirm molecular formula with <1 ppm mass accuracy.
  • X-ray crystallography : Resolve stereochemistry of the cyclobutyl group, as seen in structurally analogous compounds like N-cyclopropylpyrimidin-2-amine .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodology :

  • Kinase Inhibition : Screen against kinase panels (e.g., CDK4/6, EGFR) using fluorescence-based ADP-Glo™ assays. Pyrimidin-2-amine scaffolds are known CDK inhibitors (e.g., IC₅₀ = 8.5–62 nM for CDK4 in analogs) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the selectivity of this compound for kinase targets?

  • Methodology :

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine C4 position to enhance binding affinity, as demonstrated in N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives .
  • Molecular Docking : Use AutoDock Vina to predict interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge region residues like Leu83 in CDK2) .

Q. What strategies address contradictions in solubility-stability data for this compound in preclinical studies?

  • Methodology :

  • pH-Dependent Solubility : Perform kinetic solubility assays across pH 1–7.4. Cyclobutyl groups may reduce solubility (<10 µM in PBS) compared to smaller alkyl chains .
  • Stability Profiling : Use LC-MS to monitor degradation in simulated gastric fluid (SGF) and human liver microsomes (HLMs). Cyclobutyl derivatives often exhibit metabolic stability (>60% remaining after 1 hour in HLMs) .

Q. How can in vivo models validate the pharmacokinetic (PK) and efficacy profiles of this compound?

  • Methodology :

  • Rodent PK Studies : Administer IV/PO doses (5–20 mg/kg) and measure plasma concentrations via LC-MS/MS. Similar compounds show low oral bioavailability (<20%) due to first-pass metabolism .
  • Xenograft Models : Evaluate tumor growth inhibition in CDK4/6-driven cancers (e.g., ER+ breast cancer PDX models). Compare to palbociclib as a positive control .

Key Challenges and Future Directions

  • Metabolic Stability : Cyclobutyl groups may improve resistance to CYP3A4 oxidation compared to smaller rings .
  • Crystallization Difficulties : Use co-crystallization with CDK2/cyclin A to obtain high-resolution structures for SAR refinement .

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